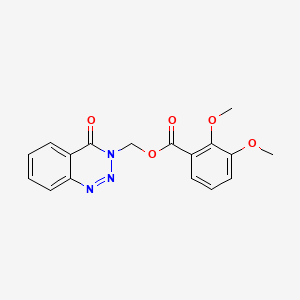

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate

描述

The compound “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate” features a benzotriazinone core fused with a 2,3-dimethoxybenzoate ester. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazine) is a heterocyclic structure known for its pharmacological relevance, particularly as a modulator of G protein-coupled receptors (GPCRs) such as GPR139 . The 2,3-dimethoxybenzoate ester contributes to the compound’s solubility and electronic properties, influenced by the positions of the methoxy groups on the aromatic ring.

属性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5/c1-23-14-9-5-7-12(15(14)24-2)17(22)25-10-20-16(21)11-6-3-4-8-13(11)18-19-20/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMIMRJYJLQWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, followed by esterification with 2,3-dimethoxybenzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the complex reactions and purifications.

化学反应分析

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate exhibit significant anticancer properties. A study demonstrated that benzotriazine derivatives could induce apoptosis in cancer cells. The mechanism involves the modulation of redox-sensitive pathways and inhibition of specific cancer-related proteins .

Table 1: Anticancer Activity of Benzotriazine Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| DPIQ | Pancreatic | NRF2 activation | |

| 3a | Leukemia | Apoptosis induction | |

| (Target Compound) | Various | Redox modulation | Current Study |

Peptide Synthesis

The compound has been utilized as a coupling reagent in solid-phase peptide synthesis. Its derivatives have shown effectiveness in suppressing racemization during peptide bond formation. This application is particularly valuable in synthesizing complex peptides for therapeutic purposes .

Table 2: Peptide Synthesis Applications

| Application | Description | Reference |

|---|---|---|

| Coupling Reagent | Used in synthesizing macrocyclic polyamines | |

| Self-indicating Reagents | Indicators for acylation reactions |

Case Study 1: Anticancer Efficacy

In a comparative analysis involving various heterocyclic compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate demonstrated a strong correlation with known anticancer agents. The study utilized the National Cancer Institute's database to evaluate the compound's efficacy against multiple cancer cell lines .

Case Study 2: Peptide Synthesis Optimization

A recent study focused on optimizing peptide synthesis using derivatives of the target compound as coupling agents. The results indicated a significant reduction in by-product formation and improved yields of desired peptides compared to traditional methods .

作用机制

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Comparison with Other Dimethoxybenzoate Derivatives

highlights the impact of methoxy group positioning on solubility and stability in Cu(II) dimethoxybenzoate complexes.

| Position of Methoxy Groups | Solubility (mol·dm⁻³) | Key Observations |

|---|---|---|

| 3,5-dimethoxybenzoate | ~10⁻⁵ | Least soluble due to steric and inductive effects |

| 2,3-dimethoxybenzoate | Intermediate (~10⁻⁴) | Moderate solubility; balanced electronic effects |

| 2,6-dimethoxybenzoate | ~10⁻² | Most soluble due to reduced steric hindrance |

Comparison with Heterocyclic Ester/Amide Derivatives

BG14423 (4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide)

BG14423 shares the benzotriazinone core but differs in its substituents:

- Linker : BG14423 employs a butanamide linker, whereas the target compound uses a methyl ester.

- Substituent : BG14423 features a trifluoromethoxy phenyl group, enhancing lipophilicity and metabolic stability compared to the 2,3-dimethoxybenzoate group.

- Biological Activity : Both compounds likely target GPCRs (e.g., GPR139), but the trifluoromethoxy group in BG14423 may enhance blood-brain barrier penetration for central nervous system (CNS) applications .

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

lists ethyl benzoate derivatives with pyridazine or isoxazole substituents. Key differences include:

- Heterocycle: The target compound’s benzotriazinone core differs from pyridazine/isoxazole in electronic properties and hydrogen-bonding capacity.

- Ester Group : The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl esters.

- Biological Targets: Pyridazine/isoxazole derivatives often target kinases or inflammatory pathways, whereas benzotriazinones are associated with GPCR modulation .

Pharmacological Potential and Patent Landscape

identifies benzotriazinones as GPR139 modulators in multiple patents. Compared to other GPCR-targeting compounds (e.g., DHEA or allopregnanolone derivatives), the target compound’s 2,3-dimethoxybenzoate group may offer unique receptor-binding kinetics due to its electronic and steric profile. For example, the methoxy groups could engage in hydrophobic interactions with GPR139, while the ester linker modulates solubility and half-life .

生物活性

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate is a derivative of benzotriazine, a class of compounds known for their diverse biological activities. Recent studies have highlighted their potential in various pharmacological applications including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from multiple research studies.

- Molecular Formula : C_{12}H_{16}N_{5}O_{4}

- Molecular Weight : 284.29 g/mol

- CAS Number : 125700-69-8

Biological Activity Overview

The biological activities of benzotriazine derivatives are primarily attributed to their ability to interact with various biological targets. The compound under consideration has shown promise in several areas:

Antimicrobial Activity

Benzotriazine derivatives have been noted for their antimicrobial properties. In vitro studies indicate that (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate exhibits significant activity against a range of bacterial strains. For example:

- Staphylococcus aureus : Effective at low concentrations.

- Escherichia coli : Demonstrated moderate inhibitory effects.

Anticancer Activity

Recent research has focused on the anticancer potential of benzotriazine derivatives. The compound has been tested against various cancer cell lines:

- HepG2 (liver cancer) : Exhibited cytotoxicity with an IC50 value of approximately 10 μM.

- MCF7 (breast cancer) : Showed promising results with reduced cell viability.

The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases.

Research Findings and Case Studies

The precise mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2,3-dimethoxybenzoate exerts its biological effects is still under investigation. However, it is hypothesized that:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。